Tazarotene-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

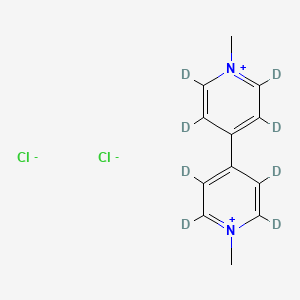

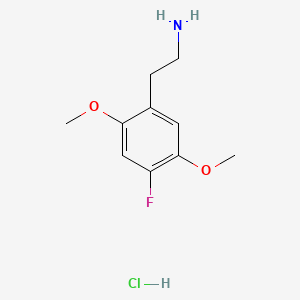

Tazarotene-d8 is the deuterium labeled Tazarotene . Tazarotene is a third-generation prescription topical retinoid primarily used for the treatment of plaque psoriasis and acne . It is also used as a therapeutic for photoaged and photodamaged skin . It is a member of the acetylenic class of retinoids .

Synthesis Analysis

The synthesis of this compound involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The molecular formula of this compound is C21H13D8NO2S . The molecular weight is 359.51 .Chemical Reactions Analysis

This compound is a selective retinoic acid receptor (RAR) agonist . It is used for the treatment of plaque psoriasis and acne vulgaris . The exact chemical reactions involved in its mechanism of action are not detailed in the search results.Physical And Chemical Properties Analysis

This compound has a molar mass of 351.46 . The melting point is 103-105°C .Applications De Recherche Scientifique

Administration transdermique des médicaments

Tazarotene-d8 a été étudié pour son potentiel dans l'administration transdermique des médicaments . Cela implique l'administration de médicaments par la peau pour une distribution systémique. Une étude a examiné le potentiel d'administration transdermique du this compound, en se concentrant sur son application pour les affections articulaires . Les résultats ont confirmé que le this compound peut pénétrer la peau porcine et s'accumuler dans le cartilage articulaire en quantités détectables .

Traitement des affections articulaires

La même étude a également mis en évidence l'utilisation potentielle du this compound pour le traitement des affections articulaires, en particulier l'arthrose de la main . La détection du this compound et de l'acide tazaroténique à la fois dans les études de perméation in vitro et dans l'étude pilote sur les articulations porcines valide l'utilisation thérapeutique potentielle du médicament pour l'arthrose de la main .

Alternative de médicament à base de rétinoïde

<a data-citationid="84969d02-c0f1-c0dc-e076-cad43fbd9a4f-33-group" h="ID=SERP,501

Mécanisme D'action

- Although the exact mechanism remains unclear, this binding likely leads to gene expression modulation .

- Downstream effects include reduced mottling, hyperpigmentation, sallowness, and fine/coarse wrinkling in sun-damaged skin .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Orientations Futures

Despite having a relatively good prognosis in terms of mortality, the tumor growth and treatment-caused morbidity as well as treatment costs provide a reasonable rationale to further look for new treatment modalities or adjustment of existing ones . Tazarotene may circumvent the problem of TCS tachyphylaxis, due to its sustained efficacy and provide tolerability benefits .

Analyse Biochimique

Biochemical Properties

Tazarotene-d8, like its parent compound Tazarotene, interacts with specific nuclear retinoic acid receptors (RARs), modulating key pathogenic factors in conditions like psoriasis . It is known to regulate gene transcription via these interactions .

Cellular Effects

This compound influences cell function by regulating gene transcription, thereby modulating the three key pathogenic factors in psoriasis . It has been shown to induce epidermal cell differentiation, which is particularly beneficial in the treatment of skin conditions like psoriasis .

Molecular Mechanism

The exact mechanism of action of this compound is not fully understood. It is known that the active form of the drug, tazarotenic acid, binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg. It shows relative selectivity for RARb and RARg and may modify gene expression .

Temporal Effects in Laboratory Settings

This compound, like Tazarotene, is known for its rapid onset of action. It has been observed that the clinical response to Tazarotene is rapid, and in many patients, the effects were sustained for several weeks following discontinuation of therapy .

Metabolic Pathways

This compound is rapidly hydrolyzed by esterases to its active metabolite, tazarotenic acid. Tazarotenic acid does not accumulate in adipose tissue but undergoes further metabolism to its sulfoxide and to other polar metabolites. It is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours .

Transport and Distribution

This compound, like Tazarotene, is delivered directly into the skin through topical application, ensuring targeted delivery . The systemic absorption of Tazarotene is low, approximately 1% after single and multiple topical applications to healthy skin .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely to be found in the nucleus where it interacts with retinoic acid receptors to modulate gene expression .

Propriétés

IUPAC Name |

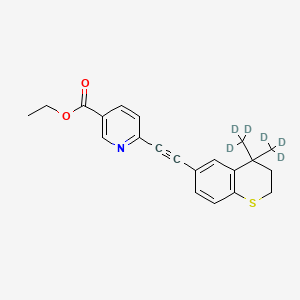

ethyl 6-[2-[4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQICQVSFDPSEI-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 3-Hydroxy-3-[2-(ethylsulfonyl)propyl]glutarate](/img/structure/B586893.png)

![[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B586902.png)